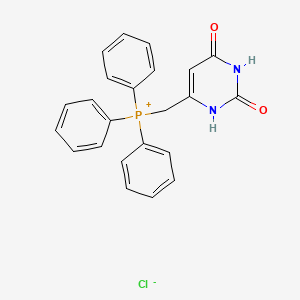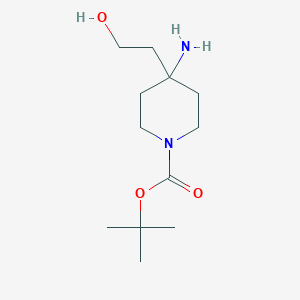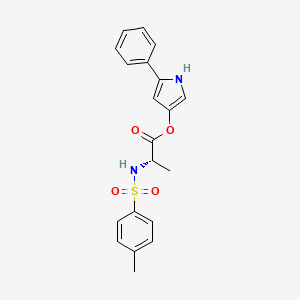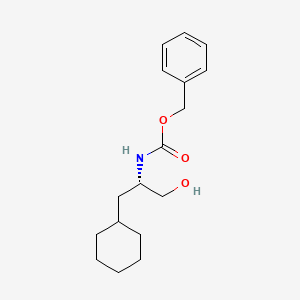
6-Uracilylmethylene Triphenylphosphonium Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Uracilylmethylene Triphenylphosphonium Chloride (UAMTP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
6-Uracilylmethylene Triphenylphosphonium Chloride's mechanism of action is related to its ability to scavenge free radicals and protect cells from oxidative stress. 6-Uracilylmethylene Triphenylphosphonium Chloride has been shown to accumulate in the mitochondria, where it can protect against oxidative damage and improve mitochondrial function. 6-Uracilylmethylene Triphenylphosphonium Chloride can also inhibit the production of reactive oxygen species (ROS) and prevent oxidative damage to cellular components.
Biochemische Und Physiologische Effekte
6-Uracilylmethylene Triphenylphosphonium Chloride has been shown to have significant biochemical and physiological effects. It has been shown to protect against oxidative damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. 6-Uracilylmethylene Triphenylphosphonium Chloride has also been shown to improve mitochondrial function and reduce inflammation in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
6-Uracilylmethylene Triphenylphosphonium Chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 6-Uracilylmethylene Triphenylphosphonium Chloride is also highly soluble in water, which makes it suitable for use in cell culture and in vivo experiments. However, 6-Uracilylmethylene Triphenylphosphonium Chloride's limitations include its potential toxicity at high concentrations and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for 6-Uracilylmethylene Triphenylphosphonium Chloride research. One potential direction is to study the effects of 6-Uracilylmethylene Triphenylphosphonium Chloride in animal models of oxidative stress and mitochondrial dysfunction. Another potential direction is to investigate the potential of 6-Uracilylmethylene Triphenylphosphonium Chloride as a therapeutic agent for diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and pharmacokinetics of 6-Uracilylmethylene Triphenylphosphonium Chloride in vivo.
In conclusion, 6-Uracilylmethylene Triphenylphosphonium Chloride is a promising compound that has significant potential for scientific research. Its unique properties, including its antioxidant properties and ability to target mitochondria, make it a valuable tool for investigating oxidative stress and mitochondrial dysfunction. Further research is needed to fully understand the potential of 6-Uracilylmethylene Triphenylphosphonium Chloride and its applications in various fields of scientific research.
Synthesemethoden
6-Uracilylmethylene Triphenylphosphonium Chloride is synthesized through the reaction of uracil and triphenylphosphine in the presence of a strong base such as potassium tert-butoxide. This reaction results in the formation of 6-Uracilylmethylene Triphenylphosphonium Chloride as a yellow crystalline solid. The purity of 6-Uracilylmethylene Triphenylphosphonium Chloride can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
6-Uracilylmethylene Triphenylphosphonium Chloride has been extensively studied for its potential applications in scientific research. It has been shown to have significant antioxidant properties and can scavenge free radicals in vitro. 6-Uracilylmethylene Triphenylphosphonium Chloride has also been studied for its potential as a mitochondrial-targeted antioxidant and has shown promising results in protecting cells from oxidative stress.
Eigenschaften
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-6-yl)methyl-triphenylphosphanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N2O2P.ClH/c26-22-16-18(24-23(27)25-22)17-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-16H,17H2,(H-,24,25,26,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIUZJMEZGZHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=O)NC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN2O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Uracilylmethylene Triphenylphosphonium Chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)
![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)


![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)